molecular formula C12H14ClNO2 B3227121 Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 1260638-15-0

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B3227121
CAS No.: 1260638-15-0
M. Wt: 239.7 g/mol
InChI Key: PWXIZZPSVKEDPJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 1260638-15-0) is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 . This compound belongs to the 1,2,3,4-tetrahydroisoquinoline class, a structure recognized as a key scaffold in medicinal chemistry. While specific biological data for this chloro-substituted ester is not widely published, closely related analogs are well-established as valuable intermediates in organic synthesis and pharmaceutical research . For instance, scientific literature demonstrates that enantiopure forms of similar 1,2,3,4-tetrahydroisoquinoline-1-carboxylate esters serve as critical precursors in the synthesis of modulators for nuclear receptors, such as the liver X receptor, and have been investigated as key intermediates for enzyme inhibitors . The presence of the ethyl carboxylate group makes it a versatile building block for further chemical transformations, including hydrolysis to the corresponding acid or participation in dynamic kinetic resolution strategies to obtain single enantiomers, which are essential for developing biologically active molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXIZZPSVKEDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Reduction Reactions

The tetrahydroisoquinoline core undergoes catalytic hydrogenation or hydride-mediated reductions. For example:

  • Catalytic Hydrogenation : Using Pd/C or RANEY® nickel under H₂ gas converts the ester group to a primary alcohol while retaining the chloro substituent .

  • Hydride Reduction : LiAlH₄ selectively reduces the ester to a hydroxymethyl group without altering the chlorine .

Table 1: Reduction Conditions and Products

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C → rt6-Chloro-1-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline75%
H₂/Pd-CDMF, rt, 3 h6-Chloro-1-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline82%

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom is susceptible to nucleophilic displacement under basic conditions:

  • Amine Substitution : Reacting with primary amines (e.g., benzylamine) in DMF/K₂CO₃ yields 6-aminated derivatives .

  • Thiol Exchange : Treatment with NaSH in ethanol replaces chlorine with a thiol group .

Table 2: Substitution Reactions

NucleophileBase/SolventProductReaction TimeYield
BenzylamineK₂CO₃/DMF6-(Benzylamino)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate12 h68%
NaSHEtOH, reflux6-Mercapto-1,2,3,4-tetrahydroisoquinoline-1-carboxylate6 h60%

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling further functionalization:

  • Acid Formation : Treatment with 6 N HCl/EtOH under reflux yields 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

  • Amide Coupling : The acid reacts with amines (e.g., 1,2,3,4-tetrahydroisoquinoline) using EDC/HOBt to form amides .

Table 3: Hydrolysis and Amidation

ReagentConditionsProductApplicationYield
6 N HCl/EtOHReflux, 1 h6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidPrecursor for peptidomimetics90%
EDC/HOBt, THIQ*DMF, 80°C1-(1,2,3,4-Tetrahydroisoquinoline-6-carbonyl)-6-chloro-THIQAnticancer agent synthesis75%
*THIQ = 1,2,3,4-tetrahydroisoquinoline

Oxidation and Ring Functionalization

Controlled oxidation modifies the tetrahydroisoquinoline ring:

  • Quinoline Formation : KMnO₄ in acidic medium oxidizes the saturated ring to a quinoline derivative .

  • Epoxidation : m-CPBA introduces an epoxide at the 3,4-position .

Key Reaction Pathway :

Ethyl 6 chloro THIQ 1 carboxylateKMnO4/H2SO46 Chloroisoquinoline 1 carboxylate[5]\text{Ethyl 6 chloro THIQ 1 carboxylate}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{6 Chloroisoquinoline 1 carboxylate}\quad[5]

Metallation and Carboxylation

Directed ortho-metallation (DoM) strategies enable regioselective functionalization:

  • Lithiation : Butyllithium/TMEDA in THF deprotonates the 6-position, allowing carboxylation with CO₂ to form 6-carboxy derivatives .

Experimental Data :

  • Conditions : n-BuLi (−78°C), CO₂ gas, THF/TMEDA.

  • Product : 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1,6-dicarboxylic acid (70% yield) .

Cyclization and Spirolactone Formation

The compound participates in intramolecular cyclization to form spirolactones, useful in alkaloid synthesis:

  • Acid-Catalyzed Cyclization : Heating with PPA (polyphosphoric acid) forms a γ-lactone fused to the isoquinoline core .

Mechanism :

  • Ester hydrolysis to carboxylic acid.

  • Intramolecular esterification under acidic conditions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is part of a larger class of isoquinoline derivatives that have shown promise in pharmacological research. These compounds are known for their diverse biological activities.

Case Studies and Research Findings

  • Antidepressant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the isoquinoline structure could enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .
  • Antitumor Properties : Another study highlighted the cytotoxic effects of tetrahydroisoquinoline derivatives against various cancer cell lines. This compound was found to inhibit cell proliferation in breast and lung cancer cells .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations.

Synthetic Applications

  • Building Block for Complex Molecules : this compound can be utilized to synthesize more complex isoquinoline derivatives through nucleophilic substitution reactions. This versatility makes it a key component in the development of novel pharmaceuticals .
  • Functionalization Reactions : The presence of the carboxylate group allows for further functionalization, enabling the introduction of different substituents that can modulate biological activity or physical properties .

Material Science

The compound's properties lend it potential applications in material science, particularly in the development of polymers and coatings.

Material Properties

  • Thermal Stability : With a predicted boiling point of approximately 345.2°C and a density of 1.208 g/cm³, this compound exhibits favorable thermal properties for use in high-temperature applications .
  • Polymer Synthesis : Its reactive functional groups can be incorporated into polymer backbones to create materials with specific mechanical or thermal properties .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 6-Position

Ethyl 6-Fluoro-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate Hydrochloride
  • CAS : 1822454-85-2
  • Molecular Weight : 259.71 g/mol
  • Purity : 95%
  • Key Differences : Replacement of chlorine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s smaller atomic radius and strong electronegativity enhance metabolic stability and membrane permeability compared to chlorine .
  • Storage : Requires refrigeration at 2–8°C , similar to the chloro analogue .
Ethyl 6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate Hydrochloride
  • CAS : 128073-50-7
  • Molecular Weight : 221.25 g/mol
  • Purity : 95%
  • Key Differences : The hydroxyl group increases polarity, improving aqueous solubility but reducing lipophilicity. This substitution may enhance hydrogen-bonding interactions in biological systems .

Modifications to the Ester Group

Methyl 6-Chloro-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate
6-Chloro-2-(Ethoxycarbonyl)-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
  • CAS : 871730-27-7
  • Molecular Weight : 283.71 g/mol
  • Key Differences : Introduction of a carboxylic acid group adds acidity, enabling salt formation and altering solubility. This modification is critical for designing prodrugs or enhancing target binding .

Complex Derivatives with Additional Functional Groups

2-(4-Fluorophenyl)-6-Chloro-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
  • CAS : 1260637-82-8
  • Such modifications are common in CNS-targeting drugs .

Comparative Analysis Table

Compound Name CAS Substituents (Position) Molecular Weight (g/mol) Purity Key Properties
Ethyl 6-chloro-1,2,3,4-THIQ-1-carboxylate 1373223-04-1 Cl (6), ethyl ester (1) 276.16 ≥98% High lipophilicity, stable hydrochloride salt
Ethyl 6-fluoro-1,2,3,4-THIQ-1-carboxylate 1822454-85-2 F (6), ethyl ester (1) 259.71 95% Enhanced metabolic stability
Ethyl 6-hydroxy-1,2,3,4-THIQ-1-carboxylate 128073-50-7 OH (6), ethyl ester (1) 221.25 95% Increased polarity, improved solubility
Methyl 6-chloro-1,2,3,4-THIQ-1-carboxylate Discontinued Cl (6), methyl ester (1) ~260 (estimated) N/A Reduced lipophilicity
6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-THIQ-1-carboxylic acid 871730-27-7 Cl (6), ethoxycarbonyl and COOH 283.71 N/A Acidic functionality, salt formation

THIQ: Tetrahydroisoquinoline

Discussion of Substituent Effects

  • Chlorine vs. Fluorine : Chlorine’s larger size and polarizability increase steric bulk and lipophilicity, favoring membrane penetration. Fluorine’s electronegativity enhances stability against oxidative metabolism .
  • Hydroxyl Group : Introduces hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier permeability .
  • Ester Modifications : Ethyl esters prolong half-life compared to methyl esters due to slower hydrolysis. Carboxylic acid derivatives enable ionic interactions in target binding .

Biological Activity

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS No. 1373223-04-1) is a compound with significant potential in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, neuroprotective effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : 276.16 g/mol
  • Purity : 96% .

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various enzymes relevant to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition : this compound has shown moderate inhibition of human AChE with an IC50 value of 1680 nM. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Butyrylcholinesterase (BChE) Inhibition : The compound also exhibits inhibitory effects on BChE with an IC50 of 5610 nM. This dual inhibition may provide a therapeutic advantage in managing Alzheimer's symptoms .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties through various mechanisms:

  • Inhibition of Aβ Aggregation : It has been shown to inhibit the aggregation of amyloid-beta (Aβ), a key pathological feature in Alzheimer's disease. This property could contribute to its neuroprotective effects by preventing toxic accumulation in the brain .
  • Oxidative Stress Reduction : this compound may help reduce oxidative stress by modulating the expression of Nrf2 and downstream antioxidant proteins such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in detail:

Study ReferenceFindings
Identified as a moderate inhibitor of AChE and BChE; potential for Alzheimer's treatment.
Demonstrated ability to inhibit Aβ aggregation and reduce oxidative stress in neuronal cells.
Explored structure-activity relationships indicating that modifications could enhance enzyme inhibition potency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The Pictet-Spengler reaction is a common approach for tetrahydroisoquinoline synthesis. Optimization involves adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic solvents), and temperature. For chloro-substituted derivatives, halogenation steps may require controlled stoichiometry to avoid over-substitution. Reaction progress can be monitored via TLC or HPLC .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Quantify purity using reversed-phase columns and UV detection (e.g., 254 nm) .
  • NMR : Confirm identity via ¹H and ¹³C NMR, focusing on characteristic peaks (e.g., ester carbonyl at ~170 ppm, tetrahydroisoquinoline ring protons) .
  • Mass Spectrometry : Verify molecular weight via ESI-MS or HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the ethyl ester group (e.g., triplet for CH₂CH₃), aromatic protons (6-chloro substituent), and ring puckering .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1720 cm⁻¹) and NH stretches (if present) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural analysis be resolved?

  • Methodology :

  • Refinement Software : Use SHELXL to address outliers in displacement parameters or bond lengths .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity of the tetrahydroisoquinoline ring .
  • Comparative Studies : Cross-reference with published structures (e.g., ethyl 4-methyl-1,3-dioxo derivatives) to identify conformational trends .

Q. How to design experiments to study the effect of substituents on biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 6-fluoro, 7-methyl) and test cytotoxicity or antimicrobial activity .
  • In Vitro Assays : Use cell-based models (e.g., MTT assay) to compare IC₅₀ values. Statistical analysis (ANOVA) can highlight significant differences .

Q. How to address pseudorotation in conformational analysis of the tetrahydroisoquinoline ring?

  • Methodology :

  • Dynamic NMR : Monitor ring puckering dynamics at variable temperatures .
  • Computational Modeling : Perform DFT calculations to map energy barriers between puckered conformers .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls .
  • Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation .
  • Meta-Analysis : Compare datasets with similar substituents (e.g., 6-chloro vs. 6-hydroxy derivatives) to identify trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 2
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.